molecular formula C9H10N2O4 B12104770 4',5'-Didehydro-2',5'-dideoxyuridine

4',5'-Didehydro-2',5'-dideoxyuridine

Cat. No.: B12104770
M. Wt: 210.19 g/mol
InChI Key: GWUGJFCGJLMLER-UHFFFAOYSA-N
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Description

4’,5’-Didehydro-2’,5’-dideoxyuridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

The synthesis of 4’,5’-Didehydro-2’,5’-dideoxyuridine involves several steps. One common method includes the use of anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether (Et2O) under an argon atmosphere . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired product with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

4’,5’-Didehydro-2’,5’-dideoxyuridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4’,5’-Didehydro-2’,5’-dideoxyuridine has several scientific research applications:

    Chemistry: It is used as a nucleoside analog in various chemical studies to understand its reactivity and interactions with other compounds.

    Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting DNA synthesis and inducing apoptosis.

    Medicine: It has potential applications in cancer therapy due to its antitumor activity. Research is ongoing to explore its efficacy in treating different types of cancers.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 4’,5’-Didehydro-2’,5’-dideoxyuridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the disruption of cellular replication and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

4’,5’-Didehydro-2’,5’-dideoxyuridine is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:

    2’,3’-Didehydro-2’,3’-dideoxyuridine: Another nucleoside analog with similar antitumor activity but different structural features.

    2’,5’-Dideoxyuridine: Lacks the double bond present in 4’,5’-Didehydro-2’,5’-dideoxyuridine, resulting in different reactivity and biological effects.

    5’-Deoxyuridine: A simpler analog with fewer modifications, leading to different applications and efficacy.

These comparisons highlight the uniqueness of 4’,5’-Didehydro-2’,5’-dideoxyuridine in terms of its structure and biological activity.

Properties

IUPAC Name

1-(4-hydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUGJFCGJLMLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(O1)N2C=CC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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